High trans‑Selectivity in Radical Cyclization Using (Z)‑1‑Bromo‑1‑octene‑Derived Esters
In intramolecular radical cyclization of ω‑bromo α,β‑unsaturated esters, the (Z)‑olefin geometry derived from 1‑bromo‑1‑octene yields a trans/cis ratio of 9:1, whereas the corresponding (E)‑ester provides significantly lower stereoselectivity [REFS‑1]. This demonstrates that the stereochemical identity of the vinyl bromide directly governs cyclization stereocontrol.
E: significantly lower
| Evidence Dimension | Stereoselectivity (trans/cis ratio) in exo‑trig radical cyclization |
|---|---|
| Target Compound Data | (Z)‑ester derived from 1‑bromo‑1‑octene: trans/cis = 9:1 |
| Comparator Or Baseline | (E)‑ester derived from (E)‑1‑bromo‑1‑octene: trans/cis ratio significantly lower (not quantified in abstract) |
| Quantified Difference | ≥9‑fold higher trans selectivity for Z‑isomer |
| Conditions | Radical cyclization of ω‑bromo α,β‑unsaturated esters; experimental details from Canadian Journal of Chemistry, 1987 |
Why This Matters
Procurement of stereodefined (Z)‑1‑bromo‑1‑octene is essential for achieving high trans stereoselectivity in carbocycle synthesis.
- [1] Synthesis of Carbocycles from β‑Substituted α,β‑Unsaturated Esters via Radical‑Induced Cyclizations. Can. J. Chem. 1987, 65, 1855‑1860. View Source
